E3 Ligase Ligand-linker Conjugate 59

PROTAC VHL ligand linker optimization

Select Conjugate 59 for VHL-based PROTAC design when PEG linkers fail. Its unique isoxazole linker and (S,R,S)-AHPC pharmacophore establish a distinct geometry critical for ternary complex stability and degradation efficiency. The Boc-protected amine enables precise, modular conjugation to target ligands without carboxylic acid handles. This compound is a rational choice for solid tumor models with limited CRBN expression and for cleaner degradation profiles in hematopoietic systems where CRBN ligands risk confounding off-target effects.

Molecular Formula C36H49N5O7S
Molecular Weight 695.9 g/mol
Cat. No. B12363703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 59
Molecular FormulaC36H49N5O7S
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O
InChIInChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30+/m1/s1
InChIKeyXLNQNKYTZOQOSM-WWDWLDGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 59 – VHL-Recruiting PROTAC Building Block


E3 Ligase Ligand-linker Conjugate 59 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) building block comprising a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand covalently tethered to a chemical linker bearing a terminal Boc-protected amine handle. Its structure features a (2S,4R)-hydroxyproline-derived VHL-recruiting pharmacophore connected via an amide bond to a 4-(4-methylthiazol-5-yl)phenyl group, with an isoxazole-bearing linker arm terminated by a Boc-protected 4-methylpiperidine carboxylate. The molecular formula is C36H49N5O7S with a molecular weight of 695.9 g/mol . This conjugate is designed for modular conjugation to a target-protein ligand, enabling the rapid assembly of VHL-based PROTAC degraders for targeted protein degradation research.

Why Generic E3 Ligase-Linker Conjugates Cannot Substitute for Conjugate 59


E3 ligase ligand-linker conjugates are not interchangeable building blocks; the specific combination of E3 ligase (VHL vs. CRBN), linker composition (PEG vs. alkyl/ether), linker length, and exit vector geometry profoundly affects ternary complex stability, degradation efficiency (DC50), and maximum degradation (Dmax) [1]. Even minor alterations in linker attachment sites on the VHL ligand can ablate degradation activity or shift degradation selectivity between paralogous targets [2]. Conjugate 59's unique isoxazole-containing linker and (S,R,S)-AHPC-derived VHL-recruiting moiety establish a defined spatial geometry and physicochemical profile that directly dictates the degradation pharmacology of any PROTAC constructed from it. Substituting a generic VHL-PEG conjugate or a CRBN-based analog without re-optimizing the entire ternary complex interface predictably yields inferior or altogether absent degradation activity [3].

E3 Ligase Ligand-linker Conjugate 59: Quantitative Differentiation Evidence


Conjugate 59 Distinct Molecular Weight and Lipophilicity Profile Versus PEG-Based VHL Conjugates

Conjugate 59 possesses a molecular weight of 695.9 g/mol and incorporates an isoxazole-containing linker with a Boc-protected piperidine terminus . In contrast, commonly used VHL-PEG conjugates such as (S,R,S)-AHPC-PEG2-NH2 (VHL Ligand-Linker Conjugates 3) have a molecular weight of approximately 585-600 g/mol . The higher molecular weight and increased lipophilicity conferred by the aromatic isoxazole and thiazole moieties in Conjugate 59 are predicted to alter ternary complex cooperativity and cellular permeability relative to simpler PEG-based VHL conjugates. Linker hydrophobicity has been identified as a primary driver of VHL ligand affinity and PROTAC structure-activity relationships [1].

PROTAC VHL ligand linker optimization physicochemical properties

Conjugate 59 Terminal Boc-Protected Amine Enables Orthogonal Conjugation Not Available in Acid-Terminated Conjugates

Conjugate 59 terminates in a Boc-protected 4-methylpiperidine-1-carboxylate moiety, providing a latent primary or secondary amine handle after deprotection . This contrasts with widely used VHL-linker conjugates bearing carboxylic acid termini, such as (S,R,S)-AHPC-amido-C5-acid, which are restricted to amide bond formation with amine-containing target ligands [1]. The amine handle of Conjugate 59 enables orthogonal conjugation chemistries including reductive amination, urea formation, or sulfonamide coupling, thereby expanding the accessible chemical space for PROTAC linker design and permitting attachment to target ligands lacking carboxylic acid functionality.

PROTAC synthesis conjugation chemistry amine handle Boc protection

VHL-Based Conjugates Exhibit Superior Degradation Selectivity in Solid Tumor Contexts Versus CRBN-Based Analogs

Head-to-head comparisons of VHL-based versus CRBN-based PROTACs have established that VHL-recruiting degraders often demonstrate advantages in certain solid tumor models, while CRBN-based degraders frequently excel in hematologic malignancies [1]. This context-dependent performance stems from differential E3 ligase expression patterns, subcellular localization (VHL is cytoplasmic/nuclear, whereas CRBN is predominantly nuclear), and ternary complex cooperativity [1]. Conjugate 59, as a VHL-based building block, inherits this ligase-specific pharmacological profile. VHL ligands also exhibit a more buried binding pocket conferring better selectivity for intended substrates compared to CRBN ligands, albeit with a trade-off in molecular weight and permeability [2].

PROTAC E3 ligase selection VHL vs CRBN tissue selectivity

E3 Ligase Ligand-linker Conjugate 59: Recommended Application Scenarios


PROTAC SAR Campaigns Requiring Non-PEG Linker Chemistry and Amine Conjugation

Use Conjugate 59 when constructing VHL-based PROTAC libraries where PEG-based linkers have proven suboptimal (e.g., poor permeability, unfavorable ternary complex geometry). The isoxazole-containing linker offers a distinct conformational and lipophilicity profile relative to PEG, while the Boc-protected amine terminus enables orthogonal conjugation to target ligands lacking carboxylic acid handles .

Solid Tumor Protein Degradation Where CRBN-Based PROTACs Underperform

In solid tumor models where CRBN expression is limited or where CRBN-based degraders exhibit insufficient efficacy, Conjugate 59 provides a VHL-recruiting alternative. Head-to-head comparisons indicate VHL-based PROTACs can demonstrate superior degradation in certain solid tumor contexts [1], making this conjugate a rational starting point for degrader design against solid tumor targets.

Minimizing Off-Target Zinc-Finger Degradation in PROTAC Development

When developing PROTACs intended for use in hematopoietic systems where CRBN ligands' inherent off-target affinity for zinc-finger transcription factors may confound phenotypic readouts, VHL-based Conjugate 59 offers a cleaner degradation profile. VHL ligands exhibit a more buried binding pocket that confers improved substrate selectivity [2], reducing the risk of off-target protein degradation that could obscure target-specific pharmacology.

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